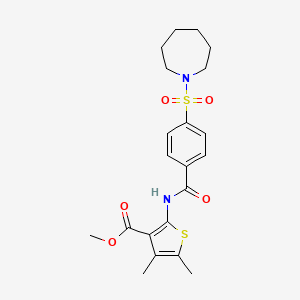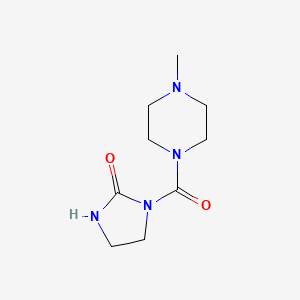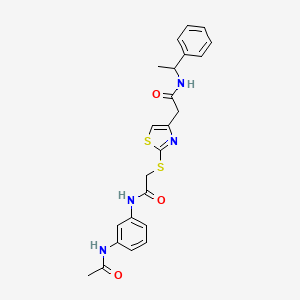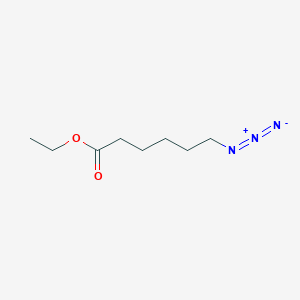
Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate, also known as AZD-3965, is a highly selective inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate, pyruvate, and other monocarboxylates across the cell membrane. AZD-3965 has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Research on related benzazepine derivatives highlights the significance of structural analysis in understanding the assembly of complex molecules. A study by Guerrero et al. (2014) explores the hydrogen-bonded assembly of benzazepine derivatives in different dimensions, providing insights into their crystalline structures and potential implications for synthesis strategies (Guerrero et al., 2014).
Reaction Pathways
Pacheco et al. (2015) investigate the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, catalyzed by Lewis acid molecular sieves. This research sheds light on the production of biobased terephthalic acid precursors, demonstrating the potential of these reactions in sustainable chemical synthesis (Pacheco et al., 2015).
Antimicrobial Activity
Ghorab et al. (2017) delve into the synthesis, antimicrobial activity, and docking study of novel sulfonamide derivatives, revealing their potential in combating microbial resistance. This research highlights the therapeutic applications of synthesized compounds, particularly their effectiveness against various bacterial and fungal strains (Ghorab et al., 2017).
Material Recovery in Pharmaceutical Production
Wang Tian-gui's (2006) work focuses on the recovery of acetic acid from the production process of related compounds, highlighting the importance of sustainability and efficiency in pharmaceutical manufacturing processes (Wang Tian-gui, 2006).
Propiedades
IUPAC Name |
methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-14-15(2)29-20(18(14)21(25)28-3)22-19(24)16-8-10-17(11-9-16)30(26,27)23-12-6-4-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXZOZNEBBPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)


